(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid
Overview
Description
(-S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid, hereafter referred to as MPA, is an organic compound that has been used for various scientific research applications. It has a wide range of uses, from being used as a chelating agent in biological systems to being used as a catalyst in organic synthesis. MPA has been studied extensively and has been found to have a variety of biochemical and physiological effects on organisms.
Scientific Research Applications
Organic Synthesis : This compound has potential applications in organic synthesis, particularly in the context of intramolecular cyclization processes (Tsirul´nikova, Bolt, & Belus', 2015).
Synthetic Derivative of Purines and Pyrimidines : It is recognized as a synthetic derivative of purines and pyrimidines, which are fundamental components of nucleic acids (Lazrek et al., 1998).
HIV Treatment : In the context of HIV treatment, the synthesized 5′-C-phosphonate analog of S,S-IsoddA, related to this compound, is known to bypass the critical initial intracellular phosphorylation step (Nair & Sharma, 2003).
Inhibition of PNPase : As an inhibitor of human erythrocyte PNPase, it shows potential in medicinal chemistry, particularly in the development of multisubstrate analogue inhibitors (Kelley et al., 1995).
Cytostatic Activity Against Cancer : Phosphonylated acyclic guanosine analogues of this compound demonstrated cytostatic activity against cancerous cell lines (Głowacka et al., 2015).
Visna Virus Inhibition : It includes derivatives that are potent and selective inhibitors of the replication of visna virus, a retrovirus (Duckworth et al., 1991).
Synthesis of Novel ANPs : The compound facilitates the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, useful in synthesizing novel groups of acyclic nucleoside phosphonates (Vrbovská et al., 2006).
Surface Chemistry : Alkyl phosphonic acid monolayers, related to this compound, have been observed to form on hydrated aluminium surfaces, indicating potential applications in surface chemistry (Lewington et al., 2002).
Antimalarial Activity : Some analogs of the compound have been found to have potent inhibitory effects on the 6-oxopurine phosphoribosyltransferases, showing potential in antimalarial activity (Keough et al., 2013).
Magnetocaloric Effect (MCE) : The Co(II)4Gd(III)6 phosphonate grid and cage, related to this compound, have shown a tunable MCE, indicating potential applications in magnetic refrigeration technology (Tang et al., 2016).
properties
IUPAC Name |
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid | |
CAS RN |
147127-19-3 | |
Record name | (S)-PMPA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147127193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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